Aluminum;2,2,6,6-tetramethylheptane-3,5-dione
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Overview
Description
Aluminum;2,2,6,6-tetramethylheptane-3,5-dione, also known as Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound where aluminum is bonded to three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound is widely used in various fields due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of pinacolone with methyl acetate in the presence of a base such as potassium tert-butoxide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-tetramethylheptane-3,5-dione involves a similar synthetic route but on a larger scale. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize the yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include diketones, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6,6-tetramethylheptane-3,5-dione is used extensively in scientific research due to its versatility:
Mechanism of Action
The mechanism by which 2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- Hexafluoroacetylacetone
- 1,3-Diphenyl-1,3-propanedione
- 3,5-Heptanedione
- 2-Thenoyltrifluoroacetone
Uniqueness
Compared to similar compounds, 2,2,6,6-tetramethylheptane-3,5-dione is unique due to its high stability and ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring robust and reliable catalysts .
Properties
Molecular Formula |
C33H57AlO6 |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
aluminum;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
UHZMUQTZLUYGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Al+3] |
Origin of Product |
United States |
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